Methyl 2-bromooctanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21981. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-3-4-5-6-7-8(10)9(11)12-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMQQTUVWBXJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884160 | |

| Record name | Octanoic acid, 2-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5445-22-7 | |

| Record name | Octanoic acid, 2-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 2-bromo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-bromooctanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic acid, 2-bromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, 2-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-bromooctanoate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 2-bromooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Identifiers

This compound (CAS No. 5445-22-7) is a halogenated fatty acid ester that serves as a versatile intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a reactive bromine atom at the alpha-position and a methyl ester group, makes it a valuable building block for the introduction of an eight-carbon chain in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[2] This guide provides a comprehensive overview of its core physical properties, handling protocols, and a representative synthetic workflow, grounded in established chemical data.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 2-Bromooctanoic acid methyl ester, Methyl 2-bromocaprylate | [1] |

| CAS Number | 5445-22-7 | [3][4] |

| Molecular Formula | C₉H₁₇BrO₂ | [1][2][3] |

| Molecular Weight | 237.13 g/mol | [1][3] |

| Canonical SMILES | CCCCCCC(C(=O)OC)Br | [2] |

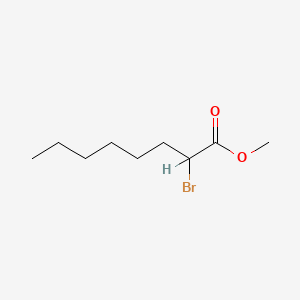

Molecular Structure

The structure of this compound features a central chiral carbon at the second position, bonded to a bromine atom, a hexyl group, a hydrogen atom, and a methoxycarbonyl group.

Caption: 2D representation of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in reactions, purification processes, and storage. It is typically a colorless to pale yellow liquid with a mild, sweet ester-like odor.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 227.7 °C at 760 mmHg | [2][3] |

| Density | 1.221 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.46 | [2] |

| Flash Point | 101.9 °C | [2][3] |

| Vapor Pressure | 0.0763 mmHg at 25°C | [2] |

| Solubility | Insoluble in water; miscible with organic solvents (e.g., diethyl ether, chloroform) | |

| Melting Point | Below room temperature |

The high boiling point is consistent with its molecular weight and the presence of a polar ester group. Its density, being greater than water, and its insolubility in aqueous media are critical considerations for extraction and workup procedures.[2] The refractive index is a useful parameter for rapid purity assessment during synthesis and purification.[2]

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate precautions in a laboratory setting.

Hazard Identification:

-

GHS Classification: It is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[3] Some sources also classify it as having acute oral toxicity (Category 4), being harmful if swallowed.

-

Hazard Statements: Key hazard statements include "Irritating to eyes and skin."[2]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

Storage:

-

Store in tightly closed containers in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong bases, acids, and oxidizing agents to prevent decomposition or vigorous reaction.

Experimental Protocol: Synthesis of this compound

A common and reliable method for synthesizing this compound involves a two-step process: first, the α-bromination of octanoic acid via the Hell-Volhard-Zelinsky reaction, followed by Fischer esterification of the resulting 2-bromooctanoic acid.[2][5]

Caption: Workflow for the two-step synthesis of this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 2-Bromooctanoic Acid

-

Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, charge octanoic acid. Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Bromination: Heat the mixture gently. Slowly add elemental bromine (Br₂) dropwise from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be directed to a gas trap (e.g., a sodium hydroxide solution).

-

Reaction: After the addition of bromine is complete, reflux the mixture until the reaction ceases (typically indicated by the disappearance of the red bromine color).[5]

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into cold water to quench any remaining reactive species. The crude 2-bromooctanoic acid will separate as an oil.

-

Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude acid. Further purification can be achieved by vacuum distillation.

Step 2: Esterification to this compound

-

Setup: In a round-bottom flask, combine the 2-bromooctanoic acid from Step 1 with an excess of methanol (which acts as both reactant and solvent).[2]

-

Catalysis: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product.[6] The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether.

-

Purification: Wash the ether solution sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.[6] Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The final product, this compound, can be purified by vacuum distillation to yield a clear liquid.[6]

This self-validating protocol includes neutralization and washing steps that ensure the removal of catalysts and unreacted starting materials, with final purity confirmed by distillation and characterization of the physical properties outlined in this guide.

References

-

This compound - LookChem. [Link]

-

This compound MSDS/SDS | Supplier & Distributor - Sysem Chem. [Link]

-

This compound Six Chongqing Chemdad Co. ,Ltd. [Link]

-

Synthesis of methyl 8-bromooctanoate - PrepChem.com. [Link]

Sources

Methyl 2-bromooctanoate chemical structure and CAS number

An In-Depth Technical Guide to Methyl 2-Bromooctanoate: Synthesis, Properties, and Applications in Modern Chemistry

Introduction: The Strategic Importance of α-Bromo Esters

In the landscape of modern organic synthesis and drug development, the efficiency and versatility of chemical intermediates are paramount. Among the vast arsenal of building blocks available to researchers, α-halo esters occupy a position of strategic importance. Their dual functionality—an electrophilic carbon center alpha to a readily transformable ester group—renders them powerful synthons for constructing complex molecular architectures. This compound is a prime exemplar of this class, serving as a key intermediate in academic and industrial laboratories. This guide provides an in-depth technical overview of its chemical identity, synthesis, physicochemical properties, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Core Chemical Identity

This compound is a halogenated fatty acid ester. The presence of a bromine atom on the α-carbon (C2) significantly influences its reactivity, making it a target for nucleophilic substitution, while the methyl ester provides a handle for subsequent modifications such as hydrolysis or amidation.

-

Chemical Name: this compound

-

Synonyms: 2-Bromooctanoic acid methyl ester, Methyl 2-bromocaprylate[1][2][3]

-

Molecular Formula: C₉H₁₇BrO₂[1]

-

Molecular Weight: 237.13 g/mol [1]

Chemical Structure Visualization

The structure consists of an eight-carbon chain (octanoate) with a bromine atom at the second carbon and a methyl ester at the carboxyl group.

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of 2-Bromooctanoic Acid via Hell-Volhard-Zelinsky (HVZ) Reaction

Expertise & Causality: The Hell-Volhard-Zelinsky (HVZ) reaction is the classic method for the selective α-halogenation of carboxylic acids. The reaction's efficacy hinges on the in-situ formation of an acyl bromide intermediate from the carboxylic acid and a phosphorus trihalide catalyst (PBr₃). This acyl bromide readily tautomerizes to its enol form, which is the nucleophilic species that attacks molecular bromine (Br₂). This mechanism ensures that bromination occurs exclusively at the α-position, as direct bromination of the carboxylic acid's alkyl chain is unfavorable.

Experimental Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize the HBr gas byproduct.

-

Reaction: Charge the flask with octanoic acid (1.0 eq). Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 eq).

-

Bromination: Heat the mixture gently and add bromine (Br₂, 1.1 eq) dropwise. The reaction is exothermic and will generate HBr gas.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours until the red color of bromine dissipates, indicating its consumption.

-

Workup: Cool the reaction mixture to room temperature. Carefully add water dropwise to quench any remaining PBr₃ and hydrolyze the intermediate 2-bromooctanoyl bromide to the desired 2-bromooctanoic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 2-bromooctanoic acid can be purified by vacuum distillation.

Part 2: Fischer Esterification to this compound

Expertise & Causality: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The acid catalyst (e.g., H₂SO₄) serves two critical roles: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Secondly, it facilitates the elimination of water as a leaving group. The reaction is typically driven to completion by using the alcohol as the solvent (a large excess) or by removing the water byproduct as it forms.

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified 2-bromooctanoic acid (1.0 eq) in an excess of anhydrous methanol (which acts as both reactant and solvent).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) dropwise while stirring.

-

Reflux: Heat the mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, neutralize the excess acid by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the product with an organic solvent. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to remove the solvent. The final product, this compound, is purified by vacuum distillation to yield a colorless to pale yellow oil.

Characterization and Validation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals. Based on analogous structures like methyl 2-bromopropionate,[4][5] the following are predicted (in CDCl₃):

-

A triplet at ~4.2 ppm (1H), corresponding to the proton on the α-carbon (-CH(Br)-), coupled to the adjacent CH₂ group.

-

A singlet at ~3.7 ppm (3H) for the methyl ester protons (-OCH₃).

-

A multiplet around 2.0-1.8 ppm (2H) for the β-CH₂ protons.

-

A broad multiplet between ~1.5-1.2 ppm for the remaining methylene groups in the alkyl chain.

-

A triplet at ~0.9 ppm (3H) for the terminal methyl group of the octyl chain.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the ester carbonyl carbon (~170 ppm).

-

A signal for the α-carbon bearing the bromine (~45-50 ppm).

-

A signal for the methoxy carbon (~52 ppm).

-

A series of signals for the alkyl chain carbons (~34, 31, 28, 27, 22, 14 ppm).

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

A strong, sharp absorption band around 1740 cm⁻¹ , characteristic of the C=O stretch of an aliphatic ester.

-

C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹ .

-

A C-Br stretching vibration, typically found in the fingerprint region around 650-550 cm⁻¹ .

-

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 236 and 238.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its identity as an alkylating agent and a versatile chemical intermediate. The α-bromo group is a good leaving group, making the α-carbon a strong electrophile for Sₙ2 reactions.

Logical Role as a Chemical Intermediate

Caption: Reactivity pathways of this compound.

Field-Proven Insight: Application in Fibrate Synthesis

A compelling example of the utility of α-bromo esters in drug development is the synthesis of fibrates, a class of amphipathic carboxylic acids used to treat high cholesterol and triglycerides. Fenofibrate, a widely prescribed member of this class, is synthesized via a Williamson ether synthesis, a classic Sₙ2 reaction.

In this synthesis, a phenoxide (the nucleophile) attacks an α-bromo ester (the electrophile). While Fenofibrate itself uses isopropyl 2-bromo-2-methylpropanoate, the reaction mechanism is directly analogous to how this compound would be used.

Reaction Context: Synthesis of Fenofibrate

-

Nucleophile Formation: The phenolic hydroxyl group of 4-chloro-4'-hydroxybenzophenone is deprotonated with a base, such as potassium carbonate (K₂CO₃), to form a potent potassium phenoxide nucleophile.

-

Sₙ2 Alkylation: The phenoxide attacks the electrophilic α-carbon of the bromo ester (e.g., isopropyl 2-bromo-2-methylpropanoate), displacing the bromide leaving group. [6][7]3. Product Formation: This single step forms the critical ether linkage, yielding the fenofibrate molecule. [6] This example authoritatively grounds the value of α-bromo esters. They provide a direct and efficient route to couple alkyl chains to phenols, a common structural motif in pharmaceuticals. The ester group in the intermediate can be carried through the synthesis or later hydrolyzed to the corresponding carboxylic acid (the active form, fenofibric acid) if required. [8]This strategic placement of reactive handles makes compounds like this compound indispensable tools for medicinal chemists.

Conclusion

This compound serves as more than just a chemical on a shelf; it is a versatile and powerful tool for molecular construction. Its well-defined structure, accessible synthesis, and predictable reactivity make it an ideal intermediate for creating novel compounds with potential biological activity. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactive potential is essential for leveraging its capabilities in the design and execution of innovative synthetic strategies.

References

- Google Patents. (1987). Method for the preparation of fibrates (EP0245156B1).

-

Sysem Chem. (n.d.). This compound MSDS/SDS. Available at: [Link]

- Ries, U. J., et al. (1993). Substituted Benzimidazoles.

-

Kumar, A. S., et al. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 23. Available at: [Link]

-

PubChem. (n.d.). Methyl 2-bromopropionate. National Center for Biotechnology Information. Available at: [Link]

-

LookChem. (n.d.). This compound. Available at: [Link]

-

Dayspring, T. (n.d.). Fibrate Biochemistry. LipidCenter. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 5445-22-7 [amp.chemicalbook.com]

- 3. This compound | 5445-22-7 [chemicalbook.com]

- 4. Methyl 2-bromopropionate | C4H7BrO2 | CID 95576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-bromopropionate(5445-17-0) 13C NMR spectrum [chemicalbook.com]

- 6. US4739101A - Method for the preparation of fibrates - Google Patents [patents.google.com]

- 7. EP2170801B1 - Novel method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 8. lipidcenter.com [lipidcenter.com]

Methyl 2-bromooctanoate spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of Methyl 2-bromooctanoate

This guide provides a comprehensive analysis of the spectral data for this compound (CAS No: 5445-22-7[1]), a key intermediate in various organic syntheses. As drug development professionals and researchers, a thorough understanding of a molecule's spectroscopic signature is paramount for structure verification, purity assessment, and reaction monitoring. This document moves beyond a simple data repository to explain the causal relationships between molecular structure and spectral output, grounding the interpretation in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

This compound possesses a chiral center at the alpha-carbon, an ester functional group, and a six-carbon alkyl chain. Its molecular formula is C₉H₁₇BrO₂, with a molecular weight of approximately 237.14 g/mol .[2] Each spectroscopic technique probes different aspects of this structure, providing a complementary and holistic analytical profile.

-

NMR Spectroscopy (¹H and ¹³C): Elucidates the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Determines the molecular weight and provides structural clues based on the molecule's fragmentation pattern upon ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar compounds like this compound as it dissolves the sample well without introducing interfering proton signals.[3]

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The electron-withdrawing effects of the bromine atom and the ester group significantly influence the chemical shifts of nearby protons, causing them to appear further downfield.

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |

|---|---|---|---|---|

| ~4.25 | Triplet (t) | 1H | H-2 | Directly attached to the carbon bearing the electronegative bromine atom, causing a significant downfield shift. It is split into a triplet by the two adjacent protons on C-3. |

| ~3.75 | Singlet (s) | 3H | H-1' (OCH₃) | Protons of the methyl ester group. They are in a distinct chemical environment and have no adjacent protons, hence appearing as a singlet. |

| ~2.00 - 1.85 | Multiplet (m) | 2H | H-3 | These protons are adjacent to the chiral center (C-2), which influences their chemical shift. They appear as a multiplet due to coupling with H-2 and H-4. |

| ~1.45 - 1.20 | Multiplet (m) | 8H | H-4, H-5, H-6, H-7 | Protons of the methylene groups in the alkyl chain. Their signals overlap in a complex multiplet, typical for long alkyl chains where chemical environments are similar. |

| ~0.90 | Triplet (t) | 3H | H-8 | Protons of the terminal methyl group. They are split into a triplet by the two adjacent protons on C-7. |

Data interpreted by analogy with similar structures such as methyl 2-bromopropionate and 2-bromooctanoic acid.[4][5][6]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing clear evidence for the carbonyl carbon, the carbon bearing the bromine, and the different carbons of the alkyl chain.

Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

|---|---|---|

| ~170.5 | C-1 (C=O) | The carbonyl carbon of the ester group is significantly deshielded and appears far downfield, which is characteristic for this functional group. |

| ~53.0 | C-1' (OCH₃) | The carbon of the methoxy group is attached to an electronegative oxygen, shifting it downfield. |

| ~45.5 | C-2 | The direct attachment of the electronegative bromine atom causes a substantial downfield shift for this alpha-carbon. |

| ~34.0 | C-3 | The first methylene carbon of the chain, adjacent to the functionalized center. |

| ~31.0 | C-6 | Methylene carbon in the middle of the alkyl chain. |

| ~28.5 | C-4 | Methylene carbon in the alkyl chain. |

| ~25.0 | C-5 | Methylene carbon in the alkyl chain. |

| ~22.5 | C-7 | The penultimate methylene carbon of the chain. |

| ~14.0 | C-8 | The terminal methyl carbon of the alkyl chain, typically the most upfield signal in an alkane chain. |

Data interpreted by analogy with similar structures like 2-bromooctanoic acid and methyl 2-bromopropionate.[4][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. For a liquid sample like this compound, the simplest and most common sampling technique is to place a drop of the neat liquid between two highly polished salt plates (e.g., NaCl or KBr) to create a thin film.[8][9]

The IR spectrum is dominated by a very strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the ester group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |

|---|---|---|---|

| 2955-2850 | Medium-Strong | C-H Stretch | Alkyl CH₂, CH₃ groups |

| ~1740 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~1260 & ~1150 | Strong | C-O Stretch | Ester C-O bonds |

| ~650-550 | Medium-Weak | C-Br Stretch | Carbon-Bromine bond |

The presence of the strong C=O stretch at ~1740 cm⁻¹ is definitive proof of the ester functional group. The C-Br stretch appears in the fingerprint region and, while characteristic, can be overlapped by other vibrations.[10]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides both the molecular weight and valuable structural information from fragmentation patterns.[11] The most distinctive feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z 236 and 238). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes have ~50.7% and ~49.3% natural abundance, respectively).

Table 4: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 236/238 | [C₉H₁₇BrO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 205/207 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 157 | [M - Br]⁺ | Loss of a bromine radical |

| 129 | [M - Br - C₂H₄]⁺ | Loss of bromine followed by ethylene |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

Proposed Fragmentation Pathway

Upon electron impact, the molecule loses an electron to form the molecular ion (M⁺˙). The charge is often localized on one of the heteroatoms. This high-energy ion then undergoes fragmentation through various pathways to form more stable daughter ions.[12][13]

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocols & Workflows

To ensure reproducibility and accuracy, standardized protocols must be followed.

General Spectroscopic Analysis Workflow

The logical flow for characterizing an unknown sample involves a series of complementary techniques.

Caption: A generalized workflow for the spectroscopic characterization of a chemical sample.

Protocol: Acquiring an IR Spectrum (Neat Film Method)

-

Plate Preparation: Ensure two NaCl or KBr salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture.

-

Background Scan: Place the clean plates in the spectrometer and run a background scan to subtract the absorbance of the plates and atmospheric CO₂/H₂O.

-

Sample Application: Remove the plates. Place one to two drops of this compound onto the center of one plate.[8]

-

Create Film: Gently place the second plate on top, spreading the liquid into a thin, uniform film without air bubbles.

-

Acquisition: Place the "sandwich" assembly back into the spectrometer's sample holder and acquire the sample spectrum.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent like anhydrous isopropanol or chloroform, then store them in a desiccator. Never use water, as it will dissolve the plates.[14]

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous structural confirmation of this compound. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system. The characteristic signals—the α-proton triplet in ¹H NMR, the carbonyl carbon in ¹³C NMR, the strong C=O stretch in IR, and the bromine isotopic pattern in MS—serve as a definitive fingerprint for this compound, essential for quality control and research applications.

References

-

ResearchGate. (n.d.). How to prepare IR samples? Retrieved from ResearchGate. [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from Scribd. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from characterization.chemistry.vt.edu. [Link]

-

Shimadzu. (n.d.). Liquid Samples. Retrieved from Shimadzu. [Link]

-

National Center for Biotechnology Information. (n.d.). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Retrieved from PubMed Central. [Link]

-

ResearchGate. (n.d.). Yields and spectroscopic properties of bromo-ketones. Retrieved from ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from Human Metabolome Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-bromopropionate. Retrieved from PubChem. [Link]

-

LookChem. (n.d.). This compound. Retrieved from LookChem. [Link]

-

ACS Publications. (2024). Practical Synthesis of α,α-Dibromo Esters from Aldehydes. Retrieved from ACS Publications. [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-bromo-, methyl ester. Retrieved from NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). Retrieved from Human Metabolome Database. [Link]

-

Sysem Chem. (n.d.). This compound MSDS/SDS. Retrieved from Sysem Chem. [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved from Spectroscopy Online. [Link]

-

ResearchGate. (2015). Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants. Retrieved from ResearchGate. [Link]

-

University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from University of Copenhagen. [Link]

-

University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from University of Colorado Boulder. [Link]

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from RSC Publishing. [Link]

-

R Discovery. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from R Discovery. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from Doc Brown's Chemistry. [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl-2-bromobenzoate. Retrieved from NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 8-bromooctanoate. Retrieved from PubChem. [Link]

-

Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved from Doc Brown's Chemistry. [Link]

-

SpectraBase. (n.d.). 2-Bromo-2-methylpropionic acid - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase. [Link]

-

ACS Publications. (n.d.). The Reactions of α-Bromo Ketones with Primary Amines. Retrieved from The Journal of Organic Chemistry. [Link]

-

SpectraBase. (n.d.). Methyl octanoate - Optional[1H NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]

Sources

- 1. This compound | 5445-22-7 [amp.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Methyl 2-bromopropionate(5445-17-0) 13C NMR [m.chemicalbook.com]

- 5. 2-BROMOOCTANOIC ACID(2623-82-7) 1H NMR spectrum [chemicalbook.com]

- 6. Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum [chemicalbook.com]

- 7. 2-BROMOOCTANOIC ACID(2623-82-7) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. thiele.ruc.dk [thiele.ruc.dk]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. websites.umich.edu [websites.umich.edu]

A Technical Guide to the Solubility of Methyl 2-bromooctanoate in Common Organic Solvents

<-3a2.0="">

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 2-bromooctanoate, a key intermediate in pharmaceutical and organic synthesis. By examining its physicochemical properties and applying the fundamental principle of "like dissolves like," this document offers predictive insights and practical methodologies for its use in various solvent systems.[1][2] The guide details the molecular structure of this compound, outlines its expected solubility across a spectrum of nonpolar, polar aprotic, and polar protic solvents, and provides robust, step-by-step protocols for both qualitative and quantitative solubility determination. This information is critical for optimizing reaction conditions, developing purification strategies, and formulating stable drug delivery systems.

Introduction to this compound: A Profile

This compound (C₉H₁₇BrO₂) is an alpha-bromo ester distinguished by its unique combination of a polar ester group and a nonpolar seven-carbon alkyl chain, with a bromine atom at the alpha position.[3][4] This amphipathic nature is central to its solubility behavior and its utility as a chemical intermediate.

Physicochemical Properties:

-

Molecular Formula: C₉H₁₇BrO₂[3]

-

Molecular Weight: 237.13 g/mol [3]

-

Appearance: Colorless to pale yellow liquid

-

Density: ~1.22 g/cm³[4]

-

Hydrogen Bond Donor Count: 0[4]

-

Hydrogen Bond Acceptor Count: 2 (from the carbonyl and ether oxygens of the ester group)[4]

-

LogP (Octanol-Water Partition Coefficient): ~3.8, indicating a preference for lipophilic (nonpolar) environments[4]

The presence of the ester group provides sites for hydrogen bond acceptance and dipole-dipole interactions, while the long alkyl chain contributes significant van der Waals forces. The electronegative bromine atom further enhances the molecule's polarity.

The "Like Dissolves Like" Principle: A Theoretical Framework

The solubility of a solute in a solvent is governed by the intermolecular forces between their respective molecules.[5] The adage "like dissolves like" serves as a reliable predictive tool, suggesting that substances with similar polarities and intermolecular force types are more likely to be miscible.[1][6]

-

Polar Solvents (e.g., water, ethanol, methanol) effectively dissolve polar and ionic solutes through dipole-dipole interactions and hydrogen bonding.[7]

-

Nonpolar Solvents (e.g., hexane, toluene) dissolve nonpolar solutes primarily through London dispersion forces.[5]

This compound's structure, featuring both polar (ester, bromide) and nonpolar (alkyl chain) regions, suggests it will exhibit nuanced solubility across a range of solvents. Its significant nonpolar character, evidenced by a LogP of ~3.8, predicts poor solubility in highly polar solvents like water, but good solubility in solvents of low to intermediate polarity.[4]

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a reliable profile can be predicted based on its structure and the polarity of common organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Polarity Index (P') | Predicted Solubility | Primary Intermolecular Forces |

| Nonpolar | Hexane, Cyclohexane, Toluene | 0.1 - 2.4 | High / Miscible | Van der Waals (London Dispersion) |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN) | 3.1 - 5.8 | High / Miscible | Dipole-Dipole, Van der Waals |

| Polar Protic | Ethanol, Methanol | 4.0 - 5.1 | Moderate to High | Hydrogen Bonding (Acceptor), Dipole-Dipole |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | 7.2 - 10.2 | Low / Insoluble | Mismatch of Intermolecular Forces |

Insight for the Scientist: The long alkyl chain of this compound dominates its character, making it highly soluble in nonpolar and moderately polar solvents where van der Waals forces are the primary mode of interaction. While the ester group can accept hydrogen bonds, this is insufficient to overcome the hydrophobicity of the carbon chain, leading to poor solubility in highly polar protic solvents like water.

Experimental Determination of Solubility: A Practical Guide

To validate these predictions and quantify solubility for specific applications, the following experimental protocols are recommended.

Mandatory Safety Precautions

This compound is classified as a skin and eye irritant and is harmful if swallowed.[3] All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]

Protocol for Qualitative Solubility Assessment

This rapid method provides a binary "soluble" or "insoluble" determination, useful for initial solvent screening.

Methodology:

-

Preparation: Label a series of small, dry test tubes or vials for each solvent to be tested.

-

Solvent Addition: Add approximately 1 mL of a chosen solvent to its corresponding labeled tube.

-

Solute Addition: Add 2-3 drops (approx. 50-100 µL) of this compound to the solvent.

-

Mixing: Cap the tube and vortex or shake vigorously for 30-60 seconds.[10]

-

Observation: Allow the mixture to stand for 1-2 minutes. Observe the solution against a contrasting background.

-

Soluble/Miscible: A clear, single-phase solution is observed.

-

Insoluble/Immiscible: The solution appears cloudy, or distinct layers form.[11]

-

-

Record: Document the observations for each solvent.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method determines the maximum mass of solute that can dissolve in a given volume of solvent at a specific temperature.

Methodology:

-

Vial Preparation: Place a known volume (e.g., 2.0 mL) of the desired solvent into a pre-weighed, sealable vial (record as W_vial).

-

Equilibration: Place the vial in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.

-

Saturated Solution Preparation: Add small, known amounts of this compound to the solvent, vortexing after each addition, until a slight excess of undissolved solute persists, indicating saturation.

-

Equilibration of Saturated Solution: Seal the vial and allow it to shake at a constant temperature for at least 24 hours to ensure equilibrium is reached.

-

Sample Extraction: After 24 hours, stop the agitation and allow the excess solute to settle. Carefully extract a known volume of the clear, supernatant liquid (e.g., 1.0 mL) using a calibrated pipette.

-

Evaporation: Transfer the aliquot to a second pre-weighed vial (record as W_final_vial). Place this vial in a vacuum oven at a moderate temperature to slowly evaporate the solvent without degrading the solute.

-

Final Weighing: Once the solvent is fully evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute (record as W_final_vial+solute).

-

Calculation:

-

Mass of dissolved solute = (W_final_vial+solute) - (W_final_vial)

-

Solubility (g/mL) = Mass of dissolved solute / Volume of aliquot extracted

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow for determining the solubility profile of this compound.

Caption: Workflow for Solubility Determination of this compound.

Applications in Research and Development

A thorough understanding of this compound's solubility is paramount for its effective application:

-

Organic Synthesis: Selecting an appropriate solvent ensures that reactants are in the same phase, maximizing reaction rates and yields. For instance, its high solubility in aprotic solvents like THF or DCM makes them ideal media for nucleophilic substitution reactions at the alpha-carbon.

-

Purification: Knowledge of solubility is critical for developing crystallization and chromatographic purification methods. A solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal for recrystallization.

-

Formulation Science: In drug development, solubility dictates the choice of excipients and delivery vehicles. For lipophilic compounds like this, understanding their solubility in various oils and non-aqueous solvents is key to creating stable emulsions or solutions for preclinical studies.

Conclusion

This compound is a versatile chemical intermediate whose utility is fundamentally linked to its solubility characteristics. Dominated by a long nonpolar alkyl chain, it is highly soluble in a broad range of nonpolar and polar aprotic organic solvents, with limited solubility in highly polar media like water. The predictive framework and experimental protocols provided in this guide equip researchers and drug development professionals with the necessary tools to effectively utilize this compound, enabling streamlined process development, efficient purification, and rational formulation design.

References

- Sysem Chem.

- University of Rochester, Department of Chemistry. Solvents and Polarity.

- ChemicalBook.

- LookChem.

- ResearchGate. How to determine the solubility of a substance in an organic solvent?.

- Burdick & Jackson. Polarity Index.

- Sysem Chem.

- Scribd. Solvent Polarity Index Table | PDF.

- University of Rochester, Department of Chemistry. Solvents and Polarity.

- Fisher Scientific.

- Quora.

- SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- ChemicalBook.

- Chem LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds.

- Khan Academy. Solubility and intermolecular forces.

- Chemistry LibreTexts. 6.3: Intermolecular Forces in Solutions.

- SlidePlayer.

- Education.com. Testing the Solubility of Common Liquid Solvents.

- Fisher Scientific.

- Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term.

- The Fountain Magazine. Like Dissolves Like.

- Fisher Scientific.

Sources

- 1. quora.com [quora.com]

- 2. Khan Academy [khanacademy.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. fountainmagazine.com [fountainmagazine.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. saltise.ca [saltise.ca]

- 11. chem.ws [chem.ws]

Introduction: The Strategic Importance of an Activated α-Position

An In-Depth Technical Guide to the Reactivity of the Alpha-Bromo Position in Methyl 2-bromooctanoate

This compound (CAS 5445-22-7) is a versatile bifunctional molecule featuring a methyl ester and a bromine atom situated on the alpha (α) carbon relative to the carbonyl group.[1] This specific arrangement is not a mere structural curiosity; it is a carefully orchestrated design that imparts a high degree of reactivity and synthetic utility to the molecule. The electron-withdrawing nature of the adjacent carbonyl group significantly influences the C-Br bond, making the α-carbon a focal point for a diverse array of chemical transformations.

This guide provides a comprehensive exploration of the reactivity at this strategic α-bromo position. We will dissect the key mechanistic pathways—nucleophilic substitution, elimination, organometallic intermediate formation, and radical reactions—that define the chemical personality of this compound. For researchers and drug development professionals, a deep understanding of these pathways is paramount for leveraging this molecule as a cornerstone building block in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials.[2][3]

Nucleophilic Substitution: The Workhorse S(_N)2 Pathway

The most prominent reaction pathway for this compound is nucleophilic substitution, proceeding almost exclusively through a bimolecular (S(_N)2) mechanism.[4] The architecture of the α-halocarbonyl system inherently disfavors the formation of a carbocation at the α-position, effectively forbidding an S(_N)1 pathway.[4]

Mechanistic Rationale and Stereoelectronic Effects

The S(_N)2 reaction at the α-carbon of this compound is a single, concerted step where a nucleophile attacks the carbon atom at the same time the bromide leaving group departs.[5][6] This process involves a backside attack, leading to an inversion of stereochemistry at the chiral center.[7]

The reactivity is significantly enhanced compared to a standard secondary alkyl bromide due to stereoelectronic effects. The adjacent carbonyl group's π-system can stabilize the transition state, lowering the activation energy of the reaction. However, it's a delicate balance; while electronically favorable, the approach of the nucleophile must contend with the steric bulk of the octyl chain and the methyl ester.[8][9]

Caption: S(_N)2 reaction at the α-carbon of this compound.

Self-Validating Experimental Protocol: Synthesis of Methyl 2-azidooctanoate

This protocol details a standard S(_N)2 displacement of the bromide with an azide nucleophile. The success of the reaction is validated by the disappearance of the starting material (TLC analysis) and characterization of the product (IR, NMR), which will show a characteristic azide stretch and shifts in the proton and carbon signals around the α-carbon.

Materials:

-

This compound (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium azide (1.5 eq).

-

Add anhydrous DMF via syringe to dissolve the sodium azide.

-

Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-azidooctanoate.

-

Purify the product via column chromatography if necessary.

Elimination Reactions: Accessing α,β-Unsaturated Esters via the E2 Pathway

When treated with a strong, non-nucleophilic base, this compound can undergo a β-elimination reaction to form methyl 2-octenoate. This transformation proceeds via a concerted E2 mechanism, which is highly stereospecific.[10][11]

Mechanistic Considerations: Base Selection and Stereochemistry

To favor elimination over the competing S(_N)2 substitution, the choice of base is critical. Sterically hindered bases, such as potassium tert-butoxide (KOtBu) or 1,8-Diazabicycloundec-7-ene (DBU), are preferred as their bulkiness impedes their ability to act as nucleophiles at the α-carbon, promoting instead the abstraction of a proton from the β-carbon.[10]

The E2 mechanism requires a specific spatial arrangement of the atoms involved: the abstracted β-hydrogen and the bromide leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°).[10][11] This alignment allows for the smooth, simultaneous formation of the π-bond as the C-H and C-Br bonds are broken.

Caption: E2 elimination pathway for this compound.

Experimental Protocol: Synthesis of Methyl 2-octenoate

Materials:

-

This compound (1.0 eq)

-

Potassium tert-butoxide (KOtBu) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve potassium tert-butoxide (1.2 eq) in anhydrous THF.

-

Add the KOtBu solution dropwise to the stirred solution of the ester over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting methyl 2-octenoate by flash chromatography.

Organometallic Intermediates: The Reformatsky Reaction

The alpha-bromo position is an ideal handle for generating organometallic reagents. The classic example is the Reformatsky reaction, which uses zinc metal to transform the α-bromo ester into a nucleophilic organozinc intermediate, often called a Reformatsky enolate.[12][13][14]

Mechanism: Formation and Reactivity of the Zinc Enolate

The reaction is initiated by the oxidative addition of zinc dust into the carbon-bromine bond.[13][14] This forms an organozinc species that exists in equilibrium with its zinc enolate form. This enolate is a "soft" nucleophile, highly effective for adding to the carbonyl carbon of aldehydes and ketones.[12][15] A key advantage of Reformatsky reagents over more reactive Grignard or organolithium reagents is their lower basicity and reactivity, which prevents them from reacting with the ester functionality of another molecule.[14] The subsequent reaction with an aldehyde or ketone, followed by an acidic workup, yields a β-hydroxy ester.[12][13]

// Nodes start [label="C₆H₁₃-CH(Br)-COOCH₃", fillcolor="#F1F3F4", fontcolor="#202124"]; zinc [label="Zn(0) dust", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reagent [label="Reformatsky Reagent\n[BrZn-CH(C₆H₁₃)-COOCH₃]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; carbonyl [label="Aldehyde (R-CHO)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Zinc Alkoxide Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="H₃O⁺ Workup", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="β-Hydroxy Ester\nR-CH(OH)-CH(C₆H₁₃)-COOCH₃", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reagent [label="Oxidative\nAddition"]; zinc -> reagent [style=invis]; reagent -> intermediate [label="Nucleophilic\nAddition"]; carbonyl -> intermediate [style=invis]; intermediate -> product [label="Protonation"]; workup -> product [style=invis]; }

Caption: Workflow for the Reformatsky reaction.

Experimental Protocol: Reformatsky Reaction with Benzaldehyde

Materials:

-

This compound (1.0 eq)

-

Zinc dust, activated (2.0 eq)

-

Benzaldehyde (1.0 eq)

-

Toluene or THF, anhydrous

-

A small crystal of iodine (for activation)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activate the zinc dust in a flame-dried, three-neck flask by adding a crystal of iodine and gently warming under vacuum until the iodine vapor dissipates. Allow to cool under an inert atmosphere.

-

Add anhydrous toluene or THF to the activated zinc.

-

Add a portion (~10%) of a solution of this compound and benzaldehyde in toluene to the zinc suspension.

-

Gently heat the mixture to initiate the reaction (indicated by slight bubbling or an exothermic event).

-

Once initiated, add the remainder of the aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue heating for an additional 1-2 hours until the starting materials are consumed (TLC).

-

Cool the reaction to 0 °C and quench by slowly adding 1 M HCl until the excess zinc dissolves.

-

Transfer to a separatory funnel, extract with diethyl ether (3x).

-

Wash the combined organic layers with water, saturated NaHCO₃, and brine.

-

Dry over MgSO₄, filter, and evaporate the solvent.

-

Purify the resulting β-hydroxy ester by column chromatography.

Radical Reactions: Controlled Polymerization via ATRP

The C-Br bond in this compound is susceptible to homolytic cleavage, making it an excellent initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).[16]

Mechanism: Reversible Deactivation for Controlled Growth

In ATRP, a transition metal complex, typically copper(I) with a nitrogen-based ligand, reversibly abstracts the bromine atom from the initiator.[17][18] This process generates a carbon-centered radical and the oxidized Cu(II) complex. The radical can then add to a monomer (e.g., styrene, acrylates) to begin chain growth.

The key to the "controlled" nature of ATRP is that the deactivation step—the reaction of the growing polymer radical with the Cu(II) complex to regenerate the dormant, halogen-capped polymer chain and the Cu(I) catalyst—is very fast.[17][19] This establishes a dynamic equilibrium that keeps the concentration of active radicals extremely low at any given moment, suppressing termination reactions and allowing all polymer chains to grow at a similar rate.[18]

// Nodes initiator [label="R-Br\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Cu(I) / Ligand", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; radical [label="R•", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidized_catalyst [label="Br-Cu(II) / Ligand", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; monomer [label="Monomer (M)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; propagating [label="R-M•", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dormant [label="R-M-Br", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges initiator -> radical [label="k_act"]; catalyst -> radical [style=invis]; radical -> oxidized_catalyst [style=invis]; radical -> propagating [label="k_p"]; monomer -> propagating [style=invis]; propagating -> dormant [label="k_deact"]; oxidized_catalyst -> dormant [style=invis]; dormant -> propagating [label="k_act", style=dashed, constraint=false]; }

Caption: ATRP equilibrium using an α-bromo ester initiator.

Summary of Reactivity

The α-bromo position of this compound is a hub of chemical reactivity, enabling access to a wide range of functionalized products. The choice of reagents and conditions dictates the outcome with a high degree of predictability.

| Reaction Type | Key Reagents | Primary Product | Mechanism |

| Nucleophilic Substitution | Soft Nucleophiles (e.g., N₃⁻, RS⁻, CN⁻) | α-Substituted Octanoate | S(_N)2 |

| Elimination | Strong, Hindered Base (e.g., KOtBu, DBU) | Methyl 2-octenoate | E2 |

| Reformatsky Reaction | Zn(0), Aldehyde/Ketone | β-Hydroxy Ester | Organozinc Intermediate |

| Radical Polymerization | Monomer, Cu(I)/Ligand | Well-defined Polymer | ATRP |

References

- JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.

-

ResearchGate. (2018). Radical-Mediated Reactions of α-Bromo Aluminium Thioacetals, α-Bromothioesters, and Xanthates for Thiolactone Synthesis. [Link]

-

ACS Publications. Atom Transfer Radical Polymerization. Chemical Reviews. [Link]

-

ResearchGate. (2008). Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. [Link]

-

ACS Publications. Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society. [Link]

-

Wikipedia. α-Halo carboxylic acids and esters. [Link]

- Neuman, R. C. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.

-

ResearchGate. (2008). Reactivity of F-alkylated alpha-bromo acids and esters: Synthesis of ethanoic and 3-fluoroprop-2-enoic F-alkylated acids. [Link]

-

Testbook. (2024). Aldehydes and ketones react with α-brome esters and zinc to yield. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring Methyl 2-Bromohexanoate: Properties, Synthesis, and Applications. [Link]

-

NROChemistry. Reformatsky Reaction. [Link]

-

ACS Publications. (2022). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society. [Link]

-

Organic Syntheses. 4-ethyl-2-methyl-2-octenoic acid. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Methyl 2-Bromopentanoate: A Versatile Chemical with Diverse Applications. [Link]

-

Lumen Learning. Elimination reactions. Organic Chemistry 1: An open textbook. [Link]

-

Wikipedia. Reformatsky reaction. [Link]

-

Elsevier. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science. [Link]

-

ACS Publications. Reformatsky reaction of ethyl .alpha.-bromo esters with bis(chloromethyl)ether. The Journal of Organic Chemistry. [Link]

-

Labinsights. (2023). Atom Transfer Radical Polymerization (ATRP). [Link]

-

Wikipedia. Atom transfer radical polymerization. [Link]

-

ETH Zurich Research Collection. (2022). Atom transfer radical polymerization. [Link]

-

National Institutes of Health (NIH). (2021). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]

-

BYJU'S. Nucleophilic Substitution Reaction. [Link]

-

MG Science Institute. Elimination Reactions. [Link]

-

Lumen Learning. Radical reactions in practice. Organic Chemistry II. [Link]

-

ResearchGate. (2021). Steric and Stereoelectronic Effects in Organic Chemistry. [Link]

-

Chemguide. What is nucleophilic substitution?. [Link]

-

LookChem. This compound. [Link]

-

Chemistry LibreTexts. (2022). Nucleophilic Substitution - 2nd Order. [Link]

-

Dalal Institute. Elimination Reactions. [Link]

-

YouTube. (2015). Nucleophilic Substitution: SN2 Reactions - Part 1. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. mgscience.ac.in [mgscience.ac.in]

- 12. testbook.com [testbook.com]

- 13. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 14. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 15. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. labinsights.nl [labinsights.nl]

- 18. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 19. Research Collection | ETH Library [research-collection.ethz.ch]

The Hell-Volhard-Zelinsky Synthesis: A Modern Approach to α-Bromo Esters

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The α-functionalization of carbonyl compounds is a cornerstone of modern organic synthesis, providing critical building blocks for pharmaceuticals and complex molecular architectures. Among these, α-bromo esters are particularly valuable intermediates due to the versatile reactivity of the carbon-bromine bond. The Hell-Volhard-Zelinsky (HVZ) reaction, a classic method for the α-bromination of carboxylic acids, can be strategically adapted to produce these valuable esters directly. This guide provides an in-depth technical analysis of this modified HVZ synthesis. We will dissect the underlying mechanism, present a detailed experimental protocol, evaluate the reaction's scope and limitations, and explore its applications in drug development, offering field-proven insights for professionals in the chemical sciences.

Introduction: The Strategic Importance of α-Bromo Esters

α-Bromo esters are powerful and versatile electrophilic intermediates in organic synthesis. The presence of an electron-withdrawing ester group adjacent to the electrophilic α-carbon significantly enhances the reactivity of the C-Br bond towards nucleophilic substitution (Sₙ2) reactions. This heightened reactivity makes them ideal precursors for a wide array of molecular scaffolds, including the synthesis of α-amino acids, α-hydroxy acids, and other complex organic molecules that are central to medicinal chemistry.[1][2]

The Hell-Volhard-Zelinsky (HVZ) reaction is a time-honored and robust method for introducing a halogen at the α-position of a carboxylic acid.[3] While the traditional reaction yields an α-bromo carboxylic acid upon aqueous workup, a critical modification—quenching the reaction with an alcohol instead of water—provides a direct and efficient route to the corresponding α-bromo ester.[2][4][5] This guide focuses on this specific, high-utility variant of the HVZ reaction.

The Core Mechanism: A Causality-Driven Analysis

Understanding the "why" behind each step is crucial for successful execution and optimization. The HVZ reaction is a multi-stage process where each step enables the next, overcoming the inherent low reactivity of the carboxylic acid's α-position.

Carboxylic acids do not readily enolize to the extent required for direct α-halogenation because the acidic hydroxyl proton is preferentially removed over an α-hydrogen.[1][6] The entire purpose of the initial phase of the HVZ reaction is to convert the carboxylic acid into a more reactive intermediate: the acyl bromide.

Step 1: Activation via Acyl Bromide Formation The reaction is initiated with a catalytic or stoichiometric amount of phosphorus tribromide (PBr₃), which can also be generated in situ from red phosphorus and bromine.[7][8] The PBr₃ converts the carboxylic acid into a highly reactive acyl bromide.[9][10][11] This is a critical activation step; the resulting acyl bromide lacks the acidic proton of the carboxylic acid and enolizes much more readily.[1]

Step 2: Tautomerization to the Enol Intermediate The acyl bromide exists in equilibrium with its enol tautomer.[12][2] This keto-enol tautomerization is the key step that renders the α-carbon nucleophilic.[4]

Step 3: Electrophilic Attack and α-Bromination The electron-rich double bond of the enol acts as a nucleophile, attacking molecular bromine (Br₂).[4][7] This results in the formation of a new C-Br bond at the α-position, yielding an α-bromo acyl bromide intermediate.[7] Mono-bromination is typically favored as the newly introduced electron-withdrawing bromine atom disfavors further enolization.[4]

Step 4: The Divergent Step - Ester Synthesis This final stage is where the synthesis is directed towards the desired ester product. The α-bromo acyl bromide is a potent electrophile.

-

Traditional HVZ: Quenching with water leads to hydrolysis, yielding the α-bromo carboxylic acid.[12]

-

Ester Synthesis Variant: Quenching the reaction with an alcohol (e.g., ethanol, butanol) results in a nucleophilic acyl substitution, where the alcohol displaces the bromide to form the stable α-bromo ester.[2][5]

Below is a diagram illustrating the complete mechanistic pathway.

Caption: Mechanistic pathway of the Hell-Volhard-Zelinsky ester synthesis.

Experimental Protocol: A Self-Validating Workflow

This protocol provides a generalized, step-by-step methodology for the synthesis of an α-bromo ester. Quantities should be adjusted based on the specific substrate and desired scale.

Objective: To synthesize Ethyl 2-bromobutanoate from Butanoic Acid.

Materials & Reagents:

-

Butanoic Acid

-

Phosphorus Tribromide (PBr₃) or Red Phosphorus

-

Bromine (Br₂)

-

Anhydrous Ethanol (absolute)

-

Inert solvent (e.g., CCl₄ or neat)

-

Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Drying tube (CaCl₂)

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and heat source

-

Ice bath

Procedure:

-

Setup: Assemble the reaction apparatus under a fume hood. Equip the flask with a magnetic stir bar, dropping funnel, and reflux condenser. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.

-

Initial Charge: Charge the flask with butanoic acid and a catalytic amount of PBr₃ (approx. 0.1 eq). If using red phosphorus, add it now.

-

Heating: Begin stirring and gently heat the mixture.

-

Bromine Addition: Slowly add bromine (1.05 eq) dropwise from the dropping funnel. The reaction is exothermic; control the addition rate to maintain a steady reflux.

-

Reaction: After the addition is complete, continue to heat the mixture under reflux until the reaction is complete (typically several hours to overnight, monitored by TLC or GC). The reddish-brown color of bromine should fade.

-

Cooling: Once the reaction is complete, cool the flask to room temperature and then further in an ice bath.

-

Esterification (Workup): Carefully and slowly add anhydrous ethanol (excess, ~3 eq) to the cooled reaction mixture via the dropping funnel. This step is also exothermic.

-

Isolation: After the addition of ethanol, allow the mixture to stir and warm to room temperature. Transfer the mixture to a separatory funnel, wash with water, then with 5% NaHCO₃ solution to neutralize any acidic byproducts, and finally with brine.

-

Drying & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The crude α-bromo ester can then be purified by vacuum distillation.

Safety Precautions:

-

Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water. Handle with extreme care.

-

The reaction generates hydrogen bromide (HBr) gas, which is corrosive. Ensure the apparatus is properly vented or equipped with a gas trap.

Caption: Experimental workflow for the HVZ synthesis of α-bromo esters.

Quantitative Analysis: Substrate Scope & Limitations

The modified HVZ reaction is robust but subject to specific structural and chemical constraints.

| Feature | Requirement / Limitation | Rationale & Expert Insight |

| Substrate | Must possess ≥1 α-hydrogen. | The mechanism is entirely dependent on the formation of an enol intermediate at the α-position. Substrates like benzoic acid or pivalic acid will not react.[4] |

| Halogen | Bromine (Br₂) or Chlorine (Cl₂). | The reaction is not suitable for α-iodination or α-fluorination.[13][14] |

| Selectivity | Primarily mono-bromination. | The electron-withdrawing nature of the first bromine atom deactivates the α-position, making a second enolization and subsequent bromination less favorable.[4][13] |

| Conditions | Often requires heating/reflux. | Reaction conditions can be stringent, involving elevated temperatures and extended reaction times.[5][13][14] |

| Side Reactions | Elimination at high temperatures. | Overheating can lead to the elimination of HBr, forming α,β-unsaturated products.[13][14] Careful temperature control is key. |

Applications in Drug Development & Advanced Synthesis

The synthetic utility of α-bromo esters makes them highly sought-after intermediates in the pharmaceutical industry. Their ability to undergo clean Sₙ2 reactions opens pathways to a multitude of functional groups at the α-position.

-

Amino Acid Synthesis: Reaction with ammonia or other nitrogen nucleophiles provides a direct route to α-amino acids and their derivatives, which are the fundamental building blocks of peptides and numerous pharmaceuticals.[1][2] The synthesis of alanine from propionic acid is a classic example.[2][15]

-

Precursors to APIs: The α-bromo ester moiety is a key synthon in the construction of complex active pharmaceutical ingredients (APIs). For instance, phosphorus tribromide is used in the synthesis of drugs like fenoprofen (an NSAID) and alprazolam.[16] Brominated intermediates are also crucial for dopamine-related drugs such as bromocriptine, used to treat Parkinson's disease and endocrine disorders.[17]

-

Bioisosteres: In medicinal chemistry, α-halophosphonates, which can be synthesized from related bromo-intermediates, serve as bioisosteres for phosphate groups, influencing enzyme inhibition and receptor binding.[18]

The reliability of the HVZ reaction to install a versatile bromine handle makes it an indispensable tool for drug discovery and process development professionals aiming to create diverse molecular libraries and optimize synthetic routes to target compounds.

Conclusion

The Hell-Volhard-Zelinsky synthesis of α-bromo esters represents a powerful and strategic adaptation of a classic named reaction. By understanding the critical role of the acyl bromide intermediate and substituting the final aqueous workup with an alcohol quench, researchers can directly access these high-value synthetic building blocks. This guide has detailed the mechanistic underpinnings, provided a robust experimental framework, and highlighted the reaction's broad applicability, particularly within the pharmaceutical sciences. For the modern chemist, mastering this technique is not merely an academic exercise but a practical means to accelerate the synthesis of complex and biologically active molecules.

References

-

Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. [Link]

-

OrgoSolver. Hell–Volhard–Zelinsky Reaction — Carboxylic Acid → α‑Halo Acid. [Link]

-

JoVE. (2023, April 30). α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction. [Link]

-